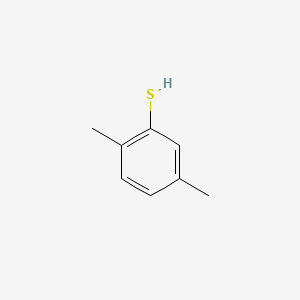

2,5-Dimethylbenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fat. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUBUMQRJWWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063259 | |

| Record name | Benzenethiol, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4001-61-0 | |

| Record name | 2,5-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV04MU9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethylbenzenethiol (CAS No. 4001-61-0), also known as 2,5-dimethylthiophenol. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and chemical reactivity.

Compound Identification and Chemical Structure

This compound is an aromatic thiol compound where a thiol (-SH) functional group and two methyl (-CH₃) groups are attached to a benzene ring at positions 1, 2, and 5, respectively.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 2,5-Dimethylthiophenol, 2,5-Xylenethiol, 2-Mercapto-p-xylene, p-Xylenethiol[3][4][5] |

| CAS Number | 4001-61-0[4][6] |

| EC Number | 223-649-3 |

| Molecular Formula | C₈H₁₀S[4][6] |

| Molecular Weight | 138.23 g/mol [6] |

| InChI | 1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3[1][4] |

| InChIKey | NHAUBUMQRJWWAT-UHFFFAOYSA-N |

| SMILES | Cc1ccc(C)c(S)c1 |

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of this compound.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid with a strong, unpleasant odor. | [4] |

| Boiling Point | 126.3 °C @ 50 mmHg | [2] |

| ~204-205 °C @ 760 mmHg (estimated) | [3] | |

| Melting Point | -30 °C (estimated) | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| 1.031 - 1.033 g/mL at 20 °C | [3] | |

| Refractive Index (n₂₀/D) | 1.5698 | [2] |

| 1.5700 - 1.5720 | [3] | |

| Flash Point | 83 °C (181.4 °F) - Closed Cup | |

| Vapor Pressure | 0.366 mmHg @ 25 °C (estimated) | [3] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [4] |

Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Purity/Assay | 97% to >98% (GC) is commonly available. | |

| pKa | 6.92 ± 0.48 (Predicted) | [2] |

| LogP (Octanol/Water) | 3.397 (Estimated) | [2] |

| XlogP3 | 2.80 (Estimated) | [3] |

| Kovats Retention Index | 1206.2 (Semi-standard non-polar column) | [1] |

| Spectroscopy | Predicted Features |

| ¹H NMR (CDCl₃) | ~7.1-6.9 ppm (3H, m, Ar-H), ~3.4 ppm (1H, s, -SH), ~2.3 ppm (3H, s, Ar-CH₃), ~2.2 ppm (3H, s, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | ~137-125 ppm (6C, Ar-C), ~21 ppm (1C, Ar-CH₃), ~20 ppm (1C, Ar-CH₃) |

| IR Spectroscopy | ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2900-2980 cm⁻¹ (Alkyl C-H stretch), ~2550-2600 cm⁻¹ (S-H stretch, weak), ~1450-1600 cm⁻¹ (Ar C=C stretch) |

| Mass Spectrometry | Molecular Ion [M]⁺ : m/z 138. Key Fragments : m/z 123 ([M-CH₃]⁺), m/z 105 ([M-SH]⁺) |

Safety and Handling

| Property | Value | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | |

| Storage | Store in a cool, dark place (2-8°C recommended), under an inert atmosphere. Air sensitive. | [2] |

| WGK (Germany) | 3 (Highly hazardous for water) |

Synthesis and Reactivity

Synthetic Pathway

This compound can be synthesized via a two-step process starting from p-xylene. The first step is a chlorosulfonation reaction, followed by a reduction of the resulting sulfonyl chloride.

Caption: A typical two-step synthesis of this compound.

Chemical Reactivity

As a thiol, this compound undergoes several characteristic reactions. The thiol group can be deprotonated to form a nucleophilic thiolate, or it can be oxidized.

References

- 1. 2,5-Xylenethiol | C8H10S | CID 77615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-DIMETHYLTHIOPHENOL | 4001-61-0 [chemicalbook.com]

- 3. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]

- 4. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 4001-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

A Comprehensive Technical Guide to 2,5-Dimethylbenzenethiol (CAS: 4001-61-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2,5-Dimethylbenzenethiol, a key organosulfur compound utilized in various chemical syntheses. This document adheres to stringent data presentation and visualization standards to support advanced research and development activities.

Core Physical and Chemical Properties

This compound, also known as 2,5-dimethylthiophenol or p-xylenethiol, is a combustible liquid with a characteristic stench.[1] It serves as a versatile building block in organic synthesis.[2]

General Information

| Identifier | Value |

| CAS Number | 4001-61-0[3][4][5] |

| EC Number | 223-649-3[3][4] |

| Molecular Formula | C₈H₁₀S[5][6] |

| Molecular Weight | 138.23 g/mol [3][4][5] |

| Synonyms | 2,5-Dimethylthiophenol, 2-Mercapto-p-xylene, p-Xylenethiol[7] |

| Appearance | Colorless to almost colorless clear liquid[7] |

| Physical Form | Liquid[3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing and executing experimental procedures.

| Property | Value | Conditions |

| Boiling Point | 126.3 °C[3] | at 50 mmHg |

| 218 °C[4] | (lit.) | |

| Density | 1.02 g/mL[3] | at 25 °C |

| 1.03100 to 1.03300 g/mL[8] | at 20.00 °C | |

| Refractive Index | 1.5698[3] | at 20 °C |

| 1.57000 to 1.57200[8] | at 20.00 °C | |

| Flash Point | 83 °C (181.4 °F)[3] | closed cup |

| Water Solubility | log10WS: -2.94 | Crippen Calculated Property[6] |

| Octanol/Water Partition Coefficient | logPoct/wat: 2.592 | Crippen Calculated Property[6] |

| Vapor Pressure | Pc: 3805.69 kPa | Joback Calculated Property[6] |

Spectroscopic and Structural Information

| Identifier | Value |

| SMILES String | Cc1ccc(C)c(S)c1[3][6] |

| InChI | 1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3[3][6] |

| InChI Key | NHAUBUMQRJWWAT-UHFFFAOYSA-N[3][6] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization based on available instrumentation and specific sample characteristics.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus under reduced pressure.

Determination of Density

A pycnometer is typically used for the precise determination of the density of liquid samples like this compound.

-

Calibration : The pycnometer is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Measurement : The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed.

-

Calculation : The density of the sample is calculated using the weights and the known density of the reference substance.

Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of liquid samples.

-

Calibration : The refractometer is calibrated using a standard liquid with a known refractive index.

-

Measurement : A few drops of this compound are placed on the prism of the refractometer.

-

Reading : The refractive index is read directly from the instrument's scale after adjusting for a sharp borderline. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of conductive polymers and other complex molecules.[3][4] For instance, it is a key reactant in the synthesis of certain 1,3-butadiene and 1-buten-3-yne derivatives.[3]

A notable application is in the synthesis of vortioxetine, a drug used for treating depression and anxiety. The following diagram illustrates a generalized synthetic pathway.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[1] It is irritating to the skin, eyes, and respiratory system.[3]

Hazard Information

| Hazard Class | Statement |

| GHS Pictograms | GHS07 (Exclamation mark)[3] |

| Signal Word | Warning[3] |

| Hazard Statements | H315: Causes skin irritation[3] |

| H319: Causes serious eye irritation[3] | |

| H335: May cause respiratory irritation[3] | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[3] |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye Protection : Eyeshields or safety glasses.[3]

-

Hand Protection : Chemical-resistant gloves.[3]

-

Respiratory Protection : Use in a well-ventilated area. A suitable respirator (e.g., type ABEK (EN14387) respirator filter) may be required for higher concentrations.

Storage and Stability

-

Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1] It is recommended to store under an inert gas as it is air-sensitive.[7]

-

Incompatible Materials : Strong oxidizing agents and strong bases.[1]

-

Stability : Stable under normal storage conditions.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 4001-61-0 | Benchchem [benchchem.com]

- 3. This compound 97 4001-61-0 [sigmaaldrich.com]

- 4. This compound 97 4001-61-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2,5-Dimethylthiophenol (CAS 4001-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]

An In-depth Technical Guide to 2,5-Dimethylthiophenol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylthiophenol, systematically known as 2,5-dimethylbenzenethiol, is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its distinct chemical properties, stemming from the presence of a thiol group and a dimethyl-substituted benzene ring, make it a valuable building block in the development of various chemical entities, including pharmaceuticals and materials for gas sensing. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed examination of its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of 2,5-Dimethylthiophenol consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a thiol (-SH) group at position 1.

IUPAC Name: this compound[1]

Synonyms: 2,5-Dimethylthiophenol, 2-Mercapto-p-xylene, p-Xylenethiol[2]

Chemical Formula: C₈H₁₀S[1]

CAS Registry Number: 4001-61-0[1]

The spatial arrangement of the functional groups on the aromatic ring dictates its reactivity and physical characteristics.

Physicochemical Properties

A summary of the key quantitative data for 2,5-Dimethylthiophenol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 138.23 g/mol | [3][4] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Boiling Point | 126.3 °C at 50 mmHg | [3][7] |

| Density | 1.02 g/mL at 25 °C | [3][7] |

| Refractive Index | n20/D 1.5698 | [3][7] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [3][7] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [5] |

Experimental Protocols: Synthesis of 2,5-Dimethylthiophenol

General Three-Step Synthesis from 2,5-Dimethylphenol

This procedure is a well-established method for converting phenols to thiophenols.

1. Formation of O-(2,5-dimethylphenyl) dialkylthiocarbamate:

-

Reactants: 2,5-Dimethylphenol and an N,N-dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride).

-

Procedure: 2,5-Dimethylphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base (e.g., pyridine or a tertiary amine) to facilitate the formation of the O-aryl dialkylthiocarbamate intermediate. The reaction is typically carried out in an inert solvent.

2. Newman-Kwart Rearrangement (Pyrolysis):

-

Procedure: The O-(2,5-dimethylphenyl) dialkylthiocarbamate is heated to a high temperature (typically 200-300 °C). This thermal rearrangement, known as the Newman-Kwart rearrangement, results in the migration of the thiocarbamoyl group from the oxygen atom to a carbon atom of the aromatic ring, yielding the S-(2,5-dimethylphenyl) dialkylthiocarbamate.

3. Hydrolysis to 2,5-Dimethylthiophenol:

-

Procedure: The S-(2,5-dimethylphenyl) dialkylthiocarbamate is then hydrolyzed under basic conditions (e.g., using a strong base like potassium hydroxide in a suitable solvent such as ethylene glycol). The hydrolysis cleaves the thiocarbamate group, and subsequent acidification of the reaction mixture yields the final product, 2,5-Dimethylthiophenol. The product is then purified, typically by distillation.

Logical Relationship: Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of 2,5-Dimethylthiophenol from its corresponding phenol, highlighting the key stages of the process.

References

- 1. 2,5-Dimethylthiophenol [webbook.nist.gov]

- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound 97 4001-61-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. CAS 4001-61-0: this compound | CymitQuimica [cymitquimica.com]

- 6. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]

- 7. This compound 97 4001-61-0 [sigmaaldrich.com]

Molecular weight and formula of 2-Mercapto-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and experimental protocols related to 2-Mercapto-p-xylene, also known as 2,5-dimethylbenzenethiol. This compound is a key intermediate in various organic syntheses, including the production of pharmaceutical agents.

Core Molecular and Physical Data

2-Mercapto-p-xylene is an aromatic thiol with the chemical formula C₈H₁₀S. Its molecular weight is 138.23 g/mol . The linear formula is (CH₃)₂C₆H₃SH.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 138.23 g/mol | [1] |

| Chemical Formula | C₈H₁₀S | [1] |

| Linear Formula | (CH₃)₂C₆H₃SH | [1] |

| CAS Number | 4001-61-0 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Assay | >98.0% (GC) | [2] |

| Density | 1.02 g/mL at 25 °C | [1] |

| Boiling Point | 126.3 °C at 50 mmHg | [1] |

| Refractive Index (n20/D) | 1.5698 | [1] |

| Flash Point | 83 °C (closed cup) | [1] |

Applications in Organic Synthesis

2-Mercapto-p-xylene is a versatile reagent in organic synthesis. It is notably used as a precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of poly(2-dodecanoylsulfanyl-p-phenylenevinylene) and various trichloro-buten-yne and butadiene derivatives.

A significant application of a closely related isomer, 2,4-dimethylbenzenethiol, is in the synthesis of the multimodal antidepressant drug Vortioxetine.[1][3][4][5][6] In these syntheses, the thiol group of dimethylbenzenethiol is reacted with a halogenated aromatic compound, often in the presence of a base and a catalyst, to form a diaryl sulfide linkage.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate in the production of Vortioxetine, adapted from patented procedures involving the use of a dimethylbenzenethiol.[1][4][6]

Synthesis of 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene

This procedure details the reaction of a dimethylbenzenethiol with a halogenated nitrobenzene to form a diaryl sulfide, a core component of Vortioxetine.

Materials:

-

2,4-dimethylbenzenethiol

-

1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the chosen aprotic solvent (e.g., DMF).

-

Add the base, potassium carbonate or sodium carbonate, to the solvent.

-

While stirring at room temperature (approximately 25°C), slowly add 2,4-dimethylbenzenethiol to the mixture.

-

Following the addition of the thiol, add the halogenated nitrobenzene (1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) to the reaction mixture.

-

The reaction can be carried out at a temperature ranging from -30°C to 100°C, with a preferred range of 20°C to 30°C.

-

The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the resulting intermediate, 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene, can be isolated and purified using standard work-up and purification procedures.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a diaryl sulfide intermediate using a dimethylbenzenethiol.

Signaling Pathways and Biological Activity

Based on the available search results, there is no readily available information on the direct involvement of 2-Mercapto-p-xylene in specific biological signaling pathways. Its primary role in the context of drug development appears to be as a synthetic intermediate in the creation of pharmacologically active molecules. Further research would be required to determine if 2-Mercapto-p-xylene itself possesses any significant biological activity.

References

- 1. CN104356092A - Preparation method for vortioxetine - Google Patents [patents.google.com]

- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. scispace.com [scispace.com]

- 4. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]

Spectroscopic Analysis of 2,5-Dimethylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dimethylbenzenethiol (also known as 2,5-dimethylthiophenol), a compound of interest in various chemical and pharmaceutical research domains. This document presents available experimental mass spectrometry and infrared spectroscopy data, alongside predicted nuclear magnetic resonance spectroscopy data. Detailed experimental protocols for these techniques are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.12 | s | 1H | Ar-H |

| 6.98 | d | 1H | Ar-H |

| 6.93 | d | 1H | Ar-H |

| 3.35 | s | 1H | SH |

| 2.30 | s | 3H | CH₃ |

| 2.25 | s | 3H | CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 136.5 | Ar-C |

| 135.8 | Ar-C |

| 130.3 | Ar-C |

| 129.7 | Ar-C |

| 128.9 | Ar-C |

| 126.4 | Ar-C |

| 20.8 | CH₃ |

| 20.5 | CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands from the Attenuated Total Reflectance (ATR) aund Vapor Phase Infrared Spectra of this compound.[1]

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (methyl) |

| ~2550 | Weak | S-H stretch |

| ~1600, ~1480 | Strong, Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The major fragments are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 50 | [M - CH₃]⁺ |

| 105 | 30 | [M - SH]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, Fourier Transform Infrared (FTIR) spectroscopy can be performed using either the transmission cell method or the Attenuated Total Reflectance (ATR) method.

-

Transmission Method : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer's sample holder for analysis.

-

ATR Method : A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact between the sample and the crystal.

A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like this compound. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Structure of this compound.

References

The Dual Nature of the Thiol Group: An In-depth Technical Guide to the Reactivity of Substituted Benzenethiols

For Researchers, Scientists, and Drug Development Professionals

The thiol group (-SH) of substituted benzenethiols is a cornerstone of reactivity in organic chemistry and drug development. Its unique electronic properties, existing in a delicate equilibrium between a protonated, less reactive thiol and a deprotonated, highly nucleophilic thiolate, govern its participation in a wide array of chemical transformations. This guide provides a comprehensive exploration of the factors influencing the reactivity of the thiol group in substituted benzenethiols, offering quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and biological signaling pathways. Understanding and harnessing this reactivity is paramount for the rational design of novel therapeutics and functional materials.

The Influence of Substituents on Thiol Acidity: pKa Values and Hammett Correlation

The reactivity of the thiol group is intrinsically linked to its acidity, as the concentration of the more reactive thiolate anion is dictated by the compound's pKa and the surrounding pH. The electronic nature of substituents on the benzene ring significantly modulates the pKa of the thiol group. Electron-withdrawing groups (EWGs) stabilize the thiolate anion through inductive and/or resonance effects, thereby lowering the pKa and increasing the acidity. Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa.

This relationship can be quantified using the Hammett equation, which linearly correlates the reaction rates or equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. The Hammett equation is given by:

log(K/K₀) = ρσ

where K is the acid dissociation constant of a substituted benzenethiol, K₀ is the acid dissociation constant of the unsubstituted benzenethiol, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent. For the ionization of benzenethiols, a positive ρ value is observed, indicating that electron-withdrawing groups (with positive σ values) increase the acidity (larger K).

The following table summarizes the pKa values for a series of para-substituted benzenethiols, illustrating the profound impact of substituents on their acidity.

| Substituent (p-X) | pKa in Water | Hammett Constant (σp) |

| -NO₂ | 4.61 | 0.78 |

| -CN | 5.05 | 0.66 |

| -Br | 6.09 | 0.23 |

| -Cl | 6.13 | 0.23 |

| -H | 6.62 | 0.00 |

| -CH₃ | 6.91 | -0.17 |

| -OCH₃ | 6.95 | -0.27 |

| -NH₂ | 7.14 | -0.66 |

Data compiled from various sources. pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Nucleophilic Reactivity of the Thiolate Anion

The deprotonated thiolate anion is a potent nucleophile, readily participating in a variety of reactions, including nucleophilic aromatic substitution (SNA r) and Michael additions. The nucleophilicity is influenced by the same electronic factors that govern acidity; electron-donating groups increase electron density on the sulfur atom, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect.

Nucleophilic Aromatic Substitution (SNA r)

Substituted benzenethiolates can act as nucleophiles in SNA r reactions, displacing a leaving group on an activated aromatic ring. The reaction typically proceeds through a Meisenheimer complex intermediate.

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNA r) involving a benzenethiolate.

Thiol-Michael Addition

The thiol-Michael addition is a conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is widely used in bioconjugation and materials science due to its high efficiency and selectivity. The reaction is typically base-catalyzed to generate the reactive thiolate.

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Oxidation and Disulfide Bond Formation

One of the most characteristic reactions of thiols is their oxidation to form disulfides (-S-S-). This reversible reaction is crucial in biological systems for protein folding and redox signaling. The oxidation can be initiated by a variety of oxidizing agents, including molecular oxygen (often metal-catalyzed), hydrogen peroxide, and halogens. The reaction typically proceeds through a thiyl radical intermediate.

Caption: Radical mechanism for the oxidation of benzenethiol to a disulfide.

Role in Drug Development: Redox Signaling and Enzyme Inhibition

The thiol group's reactivity is of profound importance in drug development. Many cellular signaling pathways are regulated by the redox state of cysteine residues in proteins. Benzenethiol derivatives can modulate these pathways by reacting with these critical thiols. A prominent example is the inhibition of protein tyrosine phosphatases (PTPs), a family of enzymes that play a crucial role in cell signaling. The catalytic activity of PTPs depends on a highly reactive cysteine residue in their active site. Oxidation or covalent modification of this cysteine leads to enzyme inactivation.

The following diagram illustrates a simplified redox signaling pathway involving a Protein Tyrosine Phosphatase (PTP) and its inhibition by an electrophilic benzenethiol derivative.

Caption: Inhibition of a Protein Tyrosine Phosphatase (PTP) by an electrophilic benzenethiol derivative.

Experimental Protocols

Spectrophotometric Determination of pKa

Objective: To determine the pKa of a substituted benzenethiol using UV-Vis spectrophotometry. This method relies on the different UV absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻).

Materials:

-

Substituted benzenethiol

-

Series of buffer solutions with known pH values (e.g., phosphate, borate buffers) spanning a range of at least 3 pH units around the expected pKa.

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Prepare a stock solution of the substituted benzenethiol in a suitable solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.

-

Prepare a series of solutions for measurement by adding a small, constant volume of the stock solution to a series of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer. The final concentration of the benzenethiol should be in the range of 20-50 µM.

-

Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm. Use the corresponding buffer solution as the blank.

-

Identify the wavelength of maximum absorbance for the thiolate anion (λmax), which is typically at a longer wavelength than the thiol.

-

Measure the absorbance of each solution at this λmax.

-

Plot the absorbance at λmax versus the pH of the buffer solutions. The resulting plot will be a sigmoidal curve.

-

Determine the pKa as the pH at the inflection point of the sigmoidal curve, which corresponds to the pH at which the absorbance is half of the maximum absorbance. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH + log[(Amax - A)/(A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (at high pH), and Amin is the minimum absorbance (at low pH).

Kinetic Analysis of Thiol-Michael Addition by UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the reaction of a substituted benzenethiol with a Michael acceptor.

Materials:

-

Substituted benzenethiol

-

Michael acceptor (e.g., N-ethylmaleimide)

-

Buffer solution of appropriate pH (to ensure a significant concentration of the thiolate)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions) or standard spectrophotometer

-

Syringes

Procedure:

-

Prepare stock solutions of the substituted benzenethiol and the Michael acceptor in the chosen buffer.

-

Determine the optimal wavelength for monitoring the reaction. This could be the wavelength where the product absorbs, or where one of the reactants' absorbance decreases significantly.

-

Set the spectrophotometer to the chosen wavelength and equilibrate the cuvette holder to the desired reaction temperature.

-

Initiate the reaction by rapidly mixing equal volumes of the benzenethiol and Michael acceptor solutions directly in the cuvette (for slow reactions) or using a stopped-flow apparatus (for fast reactions).

-

Record the absorbance as a function of time.

-

Analyze the kinetic data. For a second-order reaction under pseudo-first-order conditions (where one reactant is in large excess, e.g., [Michael Acceptor] >> [Benzenethiol]), the natural logarithm of the absorbance change versus time will be linear. The slope of this line will be the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess: k = k' / [Michael Acceptor].

-

Repeat the experiment with different concentrations of the reactants to confirm the reaction order.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For substituted benzenethiols, a QSAR model could be developed to predict their reactivity (e.g., nucleophilicity) based on various molecular descriptors.

A hypothetical QSAR equation for the nucleophilic reactivity of substituted benzenethiols could take the form:

log(k) = c₀ + c₁σ + c₂logP + c₃EHOMO

where:

-

log(k) is the logarithm of the second-order rate constant for a specific reaction.

-

σ is the Hammett substituent constant, representing the electronic effect of the substituent.

-

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

-

EHOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor related to the molecule's ability to donate electrons.

-

c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression analysis of a training set of compounds with known reactivities.

Such a model, once validated, could be used to predict the reactivity of novel, unsynthesized benzenethiol derivatives, thereby guiding the design of compounds with desired reactivity profiles for applications in drug development and materials science.

Conclusion

The reactivity of the thiol group in substituted benzenethiols is a multifaceted topic with significant implications for both fundamental and applied chemistry. By understanding the interplay of electronic effects, acidity, and reaction mechanisms, researchers can effectively predict and control the chemical behavior of these versatile compounds. The quantitative data, detailed protocols, and mechanistic visualizations provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the unique properties of substituted benzenethiols in their research and development endeavors.

An In-depth Technical Guide to the Electronic and Steric Effects in Dimethylbenzenethiol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects of the six isomers of dimethylbenzenethiol (also known as xylenethiol). Understanding these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the nuanced reactivity of these isomers can be harnessed for targeted molecular design.

Introduction to Electronic and Steric Effects

The chemical reactivity and physical properties of aromatic compounds are significantly influenced by the nature and position of substituents on the benzene ring. In the case of dimethylbenzenethiol isomers, the interplay of electronic and steric effects governs the acidity of the thiol group, the nucleophilicity of the sulfur atom, and the susceptibility of the aromatic ring to electrophilic substitution.

Electronic Effects refer to the influence of the electron-donating or electron-withdrawing nature of substituents on the electron density distribution within the molecule. The two methyl groups in dimethylbenzenethiol are electron-donating groups (EDGs) through an inductive effect, which increases the electron density of the aromatic ring. This, in turn, affects the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion.

Steric Effects arise from the spatial arrangement of atoms and groups within a molecule. The proximity of the methyl groups to the thiol functional group can cause steric hindrance, which can impede the approach of reactants and influence the stability of transition states, thereby affecting reaction rates and equilibria.

Isomers of Dimethylbenzenethiol

There are six structural isomers of dimethylbenzenethiol, each with a unique substitution pattern on the benzene ring:

-

2,3-Dimethylbenzenethiol

-

2,4-Dimethylbenzenethiol

-

2,5-Dimethylbenzenethiol

-

2,6-Dimethylbenzenethiol

-

3,4-Dimethylbenzenethiol

-

3,5-Dimethylbenzenethiol

The distinct positioning of the two methyl groups relative to the thiol group in each isomer leads to significant differences in their chemical behavior.

Comparative Analysis of Physicochemical Properties

A comparative analysis of the physicochemical properties of the dimethylbenzenethiol isomers is essential for understanding the impact of their structural differences. The following table summarizes key available data for these isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Predicted pKa |

| 2,3-Dimethylbenzenethiol | 18800-51-6 | 138.23 | - | - | - | 7.02 ± 0.48 |

| 2,4-Dimethylbenzenethiol | 13616-82-5 | 138.23 | 207-208 | 1.022 | 1.569 | - |

| This compound | 4001-61-0 | 138.23 | 126.3 / 50 mmHg | 1.02 | 1.5698 | - |

| 2,6-Dimethylbenzenethiol | 118-72-9 | 138.23 | 122 / 50 mmHg | 1.038 | 1.5749 | - |

| 3,4-Dimethylbenzenethiol | 18800-53-8 | 138.23 | 218 | 1.027 | 1.5736 | - |

| 3,5-Dimethylbenzenethiol | 38360-81-5 | 138.23 | 127.5 / 50 mmHg | 1.015 | 1.568 | - |

Spectroscopic Data Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the molecular structure and electronic environment of the dimethylbenzenethiol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can reveal information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the electronic effects of the methyl and thiol groups.

¹H NMR: The chemical shift of the thiol proton (-SH) is particularly sensitive to the electronic environment and can provide an indirect measure of acidity. The aromatic protons will exhibit characteristic splitting patterns depending on their substitution.

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methyl groups. The carbon atom attached to the sulfur (ipso-carbon) will also show a characteristic chemical shift.

Specific, directly comparable experimental NMR data for all six isomers is not available in a single source. However, data for individual isomers can be found in various databases. For instance, ¹H and ¹³C NMR spectra for 2,4-dimethylbenzenethiol and 2,6-dimethylbenzenethiol can be accessed through PubChem. Similarly, ¹H and ¹³C NMR data for 3,5-dimethylbenzenethiol is available in SpectraBase.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the S-H functional group. The S-H stretching vibration typically appears as a weak band in the region of 2550-2600 cm⁻¹. The position of this band can be subtly influenced by the electronic environment of the thiol group. IR spectra for 2,4-dimethylbenzenethiol are available on PubChem.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the extent of conjugation and the electronic effects of the substituents on the benzene ring.

Experimental Protocols

The synthesis of dimethylbenzenethiol isomers can be achieved through various methods, often starting from the corresponding dimethylaniline or dimethylphenol. A general and widely applicable method involves the reduction of the corresponding benzenesulfonyl chloride.

General Synthesis of Dimethylbenzenethiols via Reduction of Sulfonyl Chlorides

This method is described in patent literature (e.g., CN111187188A) and can be adapted for the synthesis of the various isomers.

Step 1: Sulfonylation of Dimethylbenzene (Xylene)

-

To a stirred solution of the appropriate xylene isomer in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Dimethylbenzenesulfonyl Chloride

-

Suspend the crude dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as zinc dust and an acid (e.g., sulfuric acid or hydrochloric acid), portion-wise while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove any solids.

-

Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude dimethylbenzenethiol.

-

Purify the product by vacuum distillation or column chromatography.

Note: This is a general procedure and may require optimization for each specific isomer.

Visualizing the Influence of Isomerism

The structural differences between the dimethylbenzenethiol isomers directly impact their electronic and steric environments. This can be visualized to understand the expected trends in reactivity.

Logical Relationship of Steric Hindrance

The degree of steric hindrance around the thiol group is expected to increase with the presence of ortho-substituents.

Caption: Increasing steric hindrance around the thiol group in dimethylbenzenethiol isomers.

Workflow for Isomer Synthesis and Characterization

A general workflow for the preparation and analysis of the dimethylbenzenethiol isomers is outlined below.

Caption: General workflow for the synthesis and characterization of dimethylbenzenethiol isomers.

Conclusion

Solubility Profile of 2,5-Dimethylbenzenethiol in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzenethiol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation in drug development and other research applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by its aromatic structure and the presence of a thiol group. The two methyl groups on the benzene ring increase its lipophilicity compared to thiophenol. The following table summarizes the available solubility data in common laboratory solvents. It is important to note that quantitative data for this specific compound is limited, and some information is inferred from structurally similar compounds.

| Solvent | Chemical Formula | Type | Quantitative Solubility (at 25 °C) | Qualitative Solubility | Source |

| Water | H₂O | Polar Protic | ~ 50.36 mg/L (estimated) | Insoluble | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | Inferred |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Likely Soluble | Inferred |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Likely Soluble | Inferred |

| Chloroform | CHCl₃ | Polar Aprotic | Data not available | Soluble | Inferred |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data not available | Soluble* | Inferred |

| Hexane | C₆H₁₄ | Non-polar | Data not available | Likely Soluble | Inferred |

| Toluene | C₇H₈ | Non-polar | Data not available | Likely Soluble | Inferred |

*Solubility in methanol, chloroform, and ethyl acetate is inferred from the reported solubility of the isomeric compound 2,4-Dimethylbenzenethiol. Due to the similar chemical structure, this compound is expected to exhibit comparable solubility in these solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many laboratory procedures. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent for analytical standard preparation.

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined experimentally.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the specific solvent at the given temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

A Technical Guide to the Safe Handling and Storage of Air-Sensitive Thiols

For Researchers, Scientists, and Drug Development Professionals

The inherent reactivity of the sulfhydryl group makes thiols both valuable reagents in a myriad of chemical and pharmaceutical applications and challenging compounds to handle and store. Their susceptibility to air-oxidation necessitates specific procedures to maintain their integrity and ensure experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the best practices for the safe handling and storage of air-sensitive thiols, incorporating detailed experimental protocols and quantitative data to support laboratory workflows.

Understanding the Instability of Thiols

The primary degradation pathway for thiols is oxidation. The thiol group (-SH) is readily oxidized by atmospheric oxygen, particularly in the presence of base, light, or metal ions, to form disulfides (R-S-S-R).[1][2] Further oxidation can lead to the formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.[3] The rate of this oxidation is significantly influenced by the pH of the solution, with deprotonated thiolate anions (R-S⁻) being more susceptible to oxidation.[4]

Key Factors Influencing Thiol Stability:

-

Oxygen: The presence of dissolved oxygen is the primary driver of thiol oxidation.

-

pH: Higher pH increases the concentration of the more reactive thiolate anion, accelerating oxidation.[4]

-

Temperature: Elevated temperatures can increase the rate of oxidation.

-

Light: UV light can promote the formation of reactive radical species that initiate oxidation.

-

Metal Ions: Transition metal ions can catalyze the oxidation of thiols.

Inert Atmosphere Techniques: The Cornerstone of Thiol Handling

To prevent oxidation, air-sensitive thiols must be handled under an inert atmosphere, such as nitrogen or argon. The two most common methods for achieving this are the use of a Schlenk line or a glovebox.

The Schlenk Line

A Schlenk line is a glass manifold with two parallel lines: one connected to a vacuum pump and the other to a source of purified inert gas. This setup allows for the manipulation of air-sensitive compounds in glassware that can be evacuated and refilled with an inert gas.

Experimental Protocol: Handling a Thiol Solution using a Schlenk Line

-

Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, syringes, cannulas) is thoroughly dried in an oven (e.g., at 120 °C overnight) to remove any adsorbed water.

-

Assembly and Purging: Assemble the glassware while hot and immediately connect it to the Schlenk line. Perform at least three vacuum/inert gas backfill cycles to remove air from the apparatus.

-

Solvent Degassing: Use a degassed solvent. Common methods for degassing include:

-

Freeze-Pump-Thaw: Freeze the solvent using liquid nitrogen, apply a vacuum to remove dissolved gases, and then thaw. Repeat this cycle at least three times.

-

Inert Gas Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.

-

-

Reagent Transfer:

-

Liquids: Use a gas-tight syringe that has been purged with inert gas to transfer the thiol solution.

-

Solids: If the thiol is a solid, it can be weighed out in a glovebox and transferred to the reaction flask under a positive pressure of inert gas.

-

-

Reaction and Storage: Conduct the reaction under a slight positive pressure of inert gas. For short-term storage, the Schlenk flask can be sealed under the inert atmosphere.

The Glovebox

A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection against air and moisture.

Experimental Protocol: Handling a Thiol in a Glovebox

-

Material Transfer: Introduce all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents into the glovebox through the antechamber.

-

Antechamber Purging: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door to the main chamber.

-

Manipulation: Perform all manipulations, such as weighing, dissolving, and transferring the thiol, inside the glovebox.

-

Storage: Store the thiol in a sealed container within the glovebox.

Storage Procedures for Air-Sensitive Thiols

Proper storage is critical to maintain the long-term stability of thiols. The primary goals are to minimize exposure to oxygen and to slow down the rate of any potential degradation reactions.

Quantitative Data on Thiol Stability under Various Storage Conditions

| Parameter | Condition | Result | Reference |

| Temperature | -80°C | Serum thiol levels stable for 12 months. | [5] |

| -20°C | Serum thiol levels stable for 3 months. | [5] | |

| 4°C (refrigerator) | Significant decrease in thiol groups over 6 months. | [6] | |

| 20°C (room temp) | Significant decrease in thiol groups over 6 months. | [6] | |

| Humidity | 70% RH at 20°C | Decrease in free thiol groups observed. | [6] |

| 25% RH at 22°C | Less decrease compared to higher humidity. | [6] | |

| pH (Aqueous Solution) | pH 5 | Thiolated β-cyclodextrin almost stable. | [4] |

| pH 6 | Significant decline in thiol groups. | [4] | |

| pH 7.2 | Progressive oxidation with only 40% of -SH groups remaining after 3 hours. | [4] |

Recommended Storage Procedures:

-

Neat Thiols (Liquids and Solids):

-

Store in a tightly sealed container (e.g., an amber glass vial with a PTFE-lined cap).

-

Flush the headspace of the container with an inert gas (argon or nitrogen) before sealing.

-

Store at low temperatures, preferably -20°C or below, and protect from light.[1]

-

-

Thiol Solutions:

-

Prepare stock solutions in a high-purity, deoxygenated solvent.[1]

-

Store solutions in a tightly sealed vial with an inert gas headspace.

-

Store at -20°C or below.[1] For long-term storage, consider adding a cryoprotectant like glycerol (25-50%) to buffered solutions to prevent ice crystal formation.[7]

-

Aliquot stock solutions to avoid repeated freeze-thaw cycles.

-

Experimental Protocol: Quantification of Thiol Concentration using Ellman's Assay

Regularly quantifying the concentration of free thiol groups is essential to ensure the quality of the material. Ellman's assay is a rapid and simple colorimetric method for this purpose. The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with a free sulfhydryl group to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.[8][9]

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

Thiol Standard: A solution of a known concentration of a stable thiol, such as cysteine hydrochloride.

Procedure:

-

Prepare Standards: Prepare a series of dilutions of the thiol standard in the Reaction Buffer.

-

Prepare Samples: Dilute the thiol sample to be tested in the Reaction Buffer to a concentration that falls within the range of the standard curve.

-

Reaction:

-

In a microplate well or cuvette, add 50 µL of the DTNB solution to 250 µL of each standard and sample.

-

Include a blank containing 250 µL of Reaction Buffer and 50 µL of DTNB solution.

-

-

Incubation: Incubate the reactions at room temperature for 15 minutes.[7][8]

-

Measurement: Measure the absorbance of all samples and standards at 412 nm using a spectrophotometer.

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown sample from the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[8]

-

Use of Antioxidants

In some applications, the addition of antioxidants can help to stabilize thiol solutions. Common antioxidants include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E).[10][11] These compounds act as radical scavengers, inhibiting the initiation of oxidative chain reactions. However, their effectiveness can vary depending on the specific thiol and the solvent system. It is crucial to verify that the chosen antioxidant does not interfere with downstream applications.

Disposal of Thiol Waste

Due to their strong and unpleasant odor, proper disposal of thiol-containing waste is essential.

-

Liquid Waste: Collect all liquid waste containing thiols in a designated, sealed hazardous waste container.

-

Solid Waste: Contaminated solid waste (e.g., pipette tips, gloves) should be sealed in a plastic bag and placed in a designated solid waste container.

-

Decontamination: Glassware that has come into contact with thiols should be decontaminated by soaking in a bleach solution overnight in a fume hood before standard cleaning procedures.[12]

By adhering to these rigorous handling and storage procedures, researchers can ensure the integrity of their air-sensitive thiols, leading to more reliable and reproducible experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. mdpi.com [mdpi.com]

- 11. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to the Nomenclature of 2,5-Dimethylbenzenethiol for Researchers and Scientists

This guide provides a comprehensive overview of the key synonyms, identifiers, and structural information for the chemical compound 2,5-Dimethylbenzenethiol. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate accurate identification and sourcing of this compound in scientific literature and chemical databases.

Compound Identification and Synonyms

This compound is an aromatic thiol compound. It is also recognized in the literature under several other names. The consistent use of a unique identifier, such as the CAS (Chemical Abstracts Service) number, is recommended to avoid ambiguity.

The various synonyms and identifiers for this compound are summarized in the table below for easy reference and comparison.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Number | 4001-61-0[1][2][3][4] |

| Common Synonyms | 2,5-Dimethylthiophenol[1][2][3][4] |

| 2-Mercapto-p-xylene[2] | |

| p-Xylenethiol[2] | |

| 2,5-Xylenethiol[4] | |

| Benzenethiol, 2,5-dimethyl-[4][5] | |

| Molecular Formula | C₈H₁₀S[1][4] |

| Molecular Weight | 138.23 g/mol [1][3] |

| EC Number | 223-649-3[3] |

| Linear Formula | (CH₃)₂C₆H₃SH[3][6] |

| InChI Key | NHAUBUMQRJWWAT-UHFFFAOYSA-N[3] |

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the primary name, its key synonyms, and its unique chemical identifiers.

Experimental Protocols

The prompt's requirement for detailed experimental protocols for key experiments cited is not directly applicable to the topic of chemical synonyms. However, for researchers interested in the practical application of this compound, a representative synthetic protocol is described in the literature. For instance, this compound has been used in the synthesis of various compounds, including:

-

Poly(2-dodecanoylsulfanyl-p-phenylenevinylene)[3].

-

1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne[3].

-

1,1,2,4-tetrachloro-4-(2,5-dimethylphenylthio)-1,3-butadiene[3].

-

1,1,2-trichloro-4,4-bis(2,5-dimethylphenylthio)-1,3-butadiene[3].

Researchers should refer to the specific publications for detailed methodologies of these synthetic procedures.

Signaling Pathways and Biological Activity

The request for diagrams of signaling pathways is noted; however, this compound is primarily a chemical intermediate and not a compound typically associated with specific biological signaling pathways. Its utility is largely in organic synthesis rather than as a bioactive agent in drug development. Therefore, a signaling pathway diagram would not be relevant to the core properties of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4001-61-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound 97 4001-61-0 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,5-dimethyl thiophenol, 4001-61-0 [thegoodscentscompany.com]

- 6. This compound 90 , technical grade 4001-61-0 [sigmaaldrich.com]

2,5-Dimethylthiophenol: A Technical Guide to Potential Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving 2,5-Dimethylthiophenol should be conducted in a controlled environment by trained personnel, adhering to all institutional and regulatory safety protocols.

Introduction

2,5-Dimethylthiophenol (CAS No. 4001-61-0), also known as 2,5-dimethylbenzenethiol, is an organosulfur compound with applications in chemical synthesis.[1][2] As with many reactive sulfur-containing molecules, a thorough understanding of its potential hazards and toxicity is crucial for safe handling and for predicting its biological effects in various research and development contexts. This guide provides an in-depth overview of the known hazards and toxicological profile of 2,5-Dimethylthiophenol, based on available data. It also outlines standard experimental protocols for assessing the toxicity of such compounds and discusses potential mechanisms of action based on related chemical structures.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for 2,5-Dimethylthiophenol is provided below. This information is compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties of 2,5-Dimethylthiophenol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀S | [3] |

| Molecular Weight | 138.23 g/mol | [3] |

| Appearance | Light yellow liquid | [4] |

| Odor | Stench | [3][4] |

| Density | 1.020 g/cm³ | [3] |

| Boiling Point | 207 - 208 °C | [5] |

| Flash Point | 83.33 °C (182 °F) | [6] |

| Vapor Density | 4.77 (Air = 1.0) | [3] |

Table 2: GHS Hazard Classification for 2,5-Dimethylthiophenol

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Flammable Liquids | 4 | H227: Combustible liquid | [4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4][5] |

Toxicological Profile

The toxicological properties of 2,5-Dimethylthiophenol have not been thoroughly investigated.[5] The available safety data sheets consistently state that there is no quantitative data for acute oral, dermal, or inhalation toxicity (LD50/LC50).[3][5] Similarly, there is a lack of specific studies on its mutagenic, carcinogenic, or reproductive toxicity.[3][5]

Acute Toxicity

No data is available for the acute oral, dermal, or inhalation toxicity of 2,5-Dimethylthiophenol.[3][5]

Skin and Eye Irritation

2,5-Dimethylthiophenol is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[3][4][5]

Respiratory Irritation

The compound is also classified as causing respiratory irritation (STOT SE 3).[3][4][5]

Sensitization

No data is available to assess the potential for skin or respiratory sensitization.[3]

Germ Cell Mutagenicity

There is no available data on the mutagenic potential of 2,5-Dimethylthiophenol.[3][5]

Carcinogenicity

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

Reproductive Toxicity

There is no available data on the reproductive toxicity of 2,5-Dimethylthiophenol.[3][5]

Symptoms of Overexposure

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4][7]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on 2,5-Dimethylthiophenol are lacking, the toxicity of related thiophenols suggests potential pathways. Thiophenols can induce oxidative stress in biological systems.

A plausible mechanism involves the redox cycling of the thiol group. The thiophenol can be oxidized to a disulfide, which can then be reduced back to the thiol by intracellular reducing agents like glutathione. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and toxicity.

In human red blood cells, thiophenol has been shown to cause the conversion of oxyhemoglobin to methemoglobin, an indicator of oxidative stress. This process was also linked to the inhibition of key metabolic pathways like glycolysis and the hexose monophosphate shunt at higher concentrations.

Caption: Potential oxidative stress pathway for 2,5-Dimethylthiophenol.

Recommended Experimental Protocols for Toxicity Assessment

Due to the lack of publicly available toxicity data, a comprehensive assessment would require conducting a battery of standardized tests. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of 2,5-Dimethylthiophenol that causes a 50% reduction in cell viability (IC50).

Methodology:

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions.

-

Exposure: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of 2,5-Dimethylthiophenol for 24 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage viability relative to a vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of 2,5-Dimethylthiophenol by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology (based on OECD Guideline 471):

-

Strains: A set of at least five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) should be used.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix from induced rat liver) to detect potential metabolites that may be mutagenic.

-

Exposure: The tester strains are exposed to various concentrations of 2,5-Dimethylthiophenol in the presence of a minimal amount of histidine.

-

Plating: The treated bacterial cultures are plated on minimal agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-